4-chloro-N-{2-chloro-4-[(diphenylacetyl)amino]-5-methoxyphenyl}benzamide
Description
The research on benzamide derivatives, including compounds similar to “4-chloro-N-{2-chloro-4-[(diphenylacetyl)amino]-5-methoxyphenyl}benzamide,” has been motivated by their potential applications in various fields such as gastrokinetic agents, antimicrobial agents, and electrochromic materials. These compounds exhibit a range of biological and chemical properties due to their structural diversity and have been the subject of synthesis and characterization studies to understand their mechanism of action and improve their efficacy.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multi-step chemical reactions, including nitration, acylation, ammoniation, reduction, and secondary ammoniation processes. For example, a series of gastrokinetic agents were synthesized by modifying the N-4 substituent, demonstrating the importance of specific functional groups for biological activity (Kato et al., 1992). The synthesis processes are crucial for achieving the desired structural configurations that determine the compound's properties and activities.
Molecular Structure Analysis
Molecular structure analysis, often through X-ray diffraction and spectroscopic methods, reveals the configuration and conformation of these compounds. For instance, polymorphs of a similar compound were characterized, showing different crystalline forms and stability profiles, which can significantly influence their physical properties and biological activity (Yanagi et al., 2000). Understanding the molecular structure is essential for predicting and explaining the compound's behavior in various conditions.
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions that modify their structure and properties. The reactivity of these compounds can be attributed to the functional groups present in their structure, allowing for further chemical modifications and the synthesis of new derivatives with targeted properties. For example, the synthesis of a β-amyloid aggregation inhibitor involved key reactions that highlight the compound's potential for therapeutic applications (Choi et al., 2003).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, thermal stability, and crystalline form, are critical for their application and efficacy. Polymorph characterization studies provide insights into their thermal behavior and stability, which are essential for the development of pharmaceutical formulations (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, electrochemical behavior, and binding affinity to biological targets, dictate the compound's functionality. Studies on benzamide derivatives have explored their potential as antiplatelet agents, antimicrobial agents, and electrochromic materials, underscoring the versatility of these compounds based on their chemical makeup (Liu et al., 2019).
properties
IUPAC Name |
4-chloro-N-[2-chloro-4-[(2,2-diphenylacetyl)amino]-5-methoxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O3/c1-35-25-17-23(31-27(33)20-12-14-21(29)15-13-20)22(30)16-24(25)32-28(34)26(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17,26H,1H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUSFTXEXSSUFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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